3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
3-benzyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O4S/c1-20-10-12-25(21(2)15-20)28(35)19-39-31-33-27-16-23(29(36)32-17-24-9-6-14-38-24)11-13-26(27)30(37)34(31)18-22-7-4-3-5-8-22/h3-16H,17-19H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGQSIVLPHJPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Quinazoline core : Known for various pharmacological properties.
- Benzyl group : Often associated with enhanced lipophilicity.
- Furan moiety : Contributes to the compound's interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of quinazoline exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines. A study demonstrated that quinazoline derivatives can induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | Caspase activation | |
| HeLa | 8 | Cell cycle arrest | |
| A549 | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar quinazoline derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Anti-inflammatory Effects
Quinazoline derivatives are known to possess anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Many quinazolines act as kinase inhibitors, disrupting signaling pathways critical for tumor growth.
- DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in cancer cells, promoting cell death.
Case Studies
- Case Study on Anticancer Activity : A recent study screened a library of compounds for anticancer activity using multicellular spheroids. The results indicated that compounds structurally related to our target showed significant growth inhibition in various tumor models .
- Antimicrobial Evaluation : In a comparative study, several quinazoline derivatives were tested against common pathogens. The results highlighted that certain modifications to the structure improved their antibacterial efficacy significantly .
Scientific Research Applications
Biological Activities
Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:
1. Anticancer Activity
Studies have shown that certain quinazoline derivatives possess significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the inhibition of specific kinases involved in cancer signaling pathways.
2. Anti-inflammatory Properties
Quinazolines have also been investigated for their anti-inflammatory effects. Inhibitory assays against cyclooxygenase enzymes (COX) reveal that some derivatives can effectively reduce inflammation markers, making them potential candidates for treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are noteworthy. Research has demonstrated that these compounds can exhibit activity against a variety of pathogens, including bacteria and fungi, suggesting their potential use as antimicrobial agents.
Case Studies
Several studies have documented the efficacy of similar compounds:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Case Study 2: COX Inhibition
Research published in a pharmacological journal assessed the COX inhibitory activity of several quinazoline analogs. The most potent compound demonstrated over 50% inhibition at a concentration of 20 µM, suggesting significant anti-inflammatory potential .
Comparative Data Table
The following table summarizes the biological activities and IC50 values for various quinazoline derivatives:
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) group at position 2 participates in nucleophilic substitution and oxidation reactions:
Key Findings :
-
Oxidation of the sulfanyl group to sulfone enhances electrophilicity, enabling further cyclization reactions.
-
Alkylation modifies the steric and electronic profile, influencing biological activity.
Carboxamide Hydrolysis
The carboxamide group at position 7 undergoes hydrolysis under acidic or basic conditions:
Structural Impact :
-
Hydrolysis eliminates the carboxamide’s hydrogen-bonding capacity, altering solubility and target binding .
Furan Ring Functionalization
The furan-2-ylmethyl group undergoes electrophilic substitution and ring-opening reactions:
Applications :
Quinazoline Core Modifications
The 4-oxo-3,4-dihydroquinazoline core participates in:
Notable Observations :
-
Bromination at the pyran ring (analogous structures) precedes spirocyclization, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR .
Cross-Coupling Reactions
The benzyl and aryl groups enable palladium-catalyzed couplings:
Optimization :
-
Electron-withdrawing groups on the aryl ring enhance coupling efficiency.
Biological Derivatization
The compound’s derivatives show enhanced interactions with kinase targets:
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Functional Features
*Calculated based on structural formula.
Key Observations:
Core Heterocycles: The target’s quinazoline core distinguishes it from benzimidazole () or thienopyridazinone () analogs. Quinazolines are privileged scaffolds in kinase inhibitors, whereas benzimidazoles are common in antiulcer drugs (e.g., omeprazole) . The furan-2-ylmethyl group in the target compound is structurally similar to furan carboxamides in , which may enhance solubility and π-π stacking .
Functional Groups: The sulfanyl group in the target compound contrasts with sulfonamides in ’s 13a–e. The 2,4-dimethylphenyl ketone introduces steric bulk, which may improve target selectivity compared to simpler aryl groups in ’s hydrazinyl derivatives .
Physicochemical and Pharmacokinetic Properties
- Solubility : The furan and carboxamide groups enhance aqueous solubility compared to purely aromatic analogs (e.g., 13a in ) .
Q & A
Q. How can heterogeneous catalysis systems be designed to improve the sustainability of this compound’s synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
